5-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of a difluoromethyl group into a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include difluoromethylated thiazole derivatives with various functional groups, such as alcohols, aldehydes, sulfoxides, and sulfones .
Scientific Research Applications
5-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
5-(Methyl)-1,3-thiazole-4-carboxylic acid: Lacks the fluorine atoms, resulting in lower lipophilicity and metabolic stability.
5-(Chloromethyl)-1,3-thiazole-4-carboxylic acid:
Uniqueness: 5-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make it a valuable compound in the development of pharmaceuticals and other advanced materials .
Properties
IUPAC Name |
5-(difluoromethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4(7)3-2(5(9)10)8-1-11-3/h1,4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWZGHJSQWTTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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